REACTION_CXSMILES
|
N([O-])=O.[Na+].[CH2:5]([C:7]1[CH:12]=[CH:11][C:10](N)=[CH:9][C:8]=1[N+:14]([O-:16])=[O:15])[CH3:6].[ClH:17].NC(N)=O>O>[Cl:17][C:10]1[CH:11]=[CH:12][C:7]([CH2:5][CH3:6])=[C:8]([N+:14]([O-:16])=[O:15])[CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=C(C=C1)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
cuprous chloride
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 80° C. for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic extracts were washed with an aqueous solution of sodium hydroxide (1 M) and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)CC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |